molecular formula C12H12BrNOS B11810440 2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole

2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole

Cat. No.: B11810440
M. Wt: 298.20 g/mol
InChI Key: PCZNRLOKCVOXMT-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is part of the broader class of thiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole typically involves the bromination of a precursor thiazole compound. One common method is the reaction of 2-methoxy-4,5-dimethylphenyl thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Scientific Research Applications

2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the thiazole ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxyacetophenone
  • 4-Bromo-2,5-dimethoxyphenethylamine
  • 2-Bromo-4,5-dimethoxyphenylmethanol

Uniqueness

2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a unique combination of reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H12BrNOS

Molecular Weight

298.20 g/mol

IUPAC Name

2-bromo-4-(2-methoxy-4,5-dimethylphenyl)-1,3-thiazole

InChI

InChI=1S/C12H12BrNOS/c1-7-4-9(10-6-16-12(13)14-10)11(15-3)5-8(7)2/h4-6H,1-3H3

InChI Key

PCZNRLOKCVOXMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)OC)C2=CSC(=N2)Br

Origin of Product

United States

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